REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[C:5]([CH2:13]O)[CH:4]=1.C(N(CC)CC)C.CS([Cl:26])(=O)=O>ClCCl>[Cl:26][CH2:13][C:5]1[CH:4]=[C:3]([O:2][CH3:1])[C:12]2[C:7]([CH:6]=1)=[CH:8][CH:9]=[CH:10][CH:11]=2
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
COC1=CC(=CC2=CC=CC=C12)CO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
9.3 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
Then, the reaction mixture was stirred at room temperature for 23 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated in a water-jet vacuum
|
Type
|
DISSOLUTION
|
Details
|
redissolved in 80 ml of tetrahydrofuran
|
Type
|
ADDITION
|
Details
|
treated with 11.25 g of sodium hydrogen carbonate
|
Type
|
STIRRING
|
Details
|
stirred for another 2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
The suspension was then diluted with 500 ml of water
|
Type
|
EXTRACTION
|
Details
|
extracted three times with 300 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
the organic phases were washed once with distilled water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in a water-jet vacuum
|
Type
|
CUSTOM
|
Details
|
The thus-obtained crude product
|
Type
|
CUSTOM
|
Details
|
was chromatographed on silica gel with pentane/dichloromethane (4/1)
|
Reaction Time |
23 h |
Name
|
|
Type
|
|
Smiles
|
ClCC=1C=C(C2=CC=CC=C2C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |